4-(Diethoxymethyl)-1,2-dimethoxybenzene
Description
4-(Diethoxymethyl)-1,2-dimethoxybenzene is a substituted aromatic compound characterized by a benzene ring with two methoxy groups at the 1- and 2-positions and a diethoxymethyl group at the 4-position. This structural motif makes it a versatile intermediate in organic synthesis and pharmaceutical research. These compounds often exhibit unique physicochemical properties and biological activities, such as enzyme inhibition and antioxidant effects .
Properties
CAS No. |
40527-43-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(diethoxymethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-5-16-13(17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
URYRHAYGCRYMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(Diethoxymethyl)-1,2-dimethoxybenzene with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Physicochemical Properties
- Volatility and Recovery : Analogs like 4-Ethenyl-1,2-dimethoxybenzene and 1,2,3-trimethoxybenzene exhibit moderate volatility, with recovery rates ranging from 55.80% to 81.66% in salting-out re-distillation (SRD) methods .
- Thermal Stability : Derivatives such as 4-(iodomethyl)-1,2-dimethoxybenzene (molar mass 278.09 g/mol) and 4-(bromoethoxy)-1,2-dimethoxybenzene (CAS 2033-77-4) are stable under standard conditions but decompose at elevated temperatures .
Oxidation Potential and Reactivity
- SHE), making it resistant to enzymatic oxidation by horseradish peroxidase (HRP) . This contrasts with allylbenzene (2.6 V), which is more reactive.
- Synthetic Utility : The 4-position of 1,2-dimethoxybenzene serves as a reactive site for introducing functional groups (e.g., bromine, vinyl, or cyclopentyl moieties), enabling tailored applications in drug design .
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